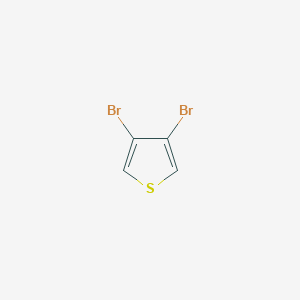

3,4-Dibromothiophene

Overview

Description

3,4-Dibromothiophene (C₄H₂Br₂S, CAS 3141-26-2) is a brominated heterocyclic compound with a molecular weight of 241.93 g/mol. It is characterized by two bromine atoms at the 3- and 4-positions of the thiophene ring, conferring distinct electronic and steric properties. Key physical properties include a density of 2.137 g/cm³, melting point of 4–5°C, and boiling point of 221–222°C . Its synthesis typically involves selective debromination of tetrabromothiophene using zinc powder and acetic acid, achieving high yields (~95%) and purity (>99%) . The compound is widely utilized as a precursor in organic electronics, pharmaceuticals, and electrochromic materials due to its reactivity in cross-coupling reactions .

Preparation Methods

Reduction of 2,3,4,5-Tetrabromothiophene

Zinc-Acetic Acid Reduction System

The predominant industrial method involves the reductive debromination of 2,3,4,5-tetrabromothiophene using zinc powder and acetic acid. This approach leverages the high reactivity of zinc in acidic media to selectively remove bromine atoms from positions 2 and 5 of the thiophene ring . The reaction proceeds in two stages:

-

Initial Room-Temperature Reaction : Zinc powder is added in batches to a mixture of tetrabromothiophene, acetic acid, and water, initiating partial reduction.

-

Reflux Phase : Heating to 55–70°C completes the reduction, forming this compound as the primary product .

Critical parameters include the molar ratio of reactants, zinc purity (≥95%), and controlled batch-wise zinc addition to mitigate exothermic side reactions .

Table 1: Optimization of Zinc-Acetic Acid Method

Case Studies and Performance Metrics

-

Embodiment 1 : A 1:2:3 molar ratio yielded 90% product with 98.74% purity .

-

Embodiment 2 : Increasing acetic acid to 2.5 moles and zinc to 3.5 moles boosted yield to 95% and purity to 99.98% .

-

Embodiment 4 : Excess zinc (6 moles) reduced yield to 89%, highlighting stoichiometric precision requirements .

Direct Bromination of Thiophene

Bromination Conditions

An alternative route starts with thiophene, which undergoes exhaustive bromination using elemental bromine (Br₂) in chloroform at 0–25°C . This produces 2,3,4,5-tetrabromothiophene as an intermediate, which is subsequently subjected to selective debromination:

2 \xrightarrow{\text{CHCl}3} \text{2,3,4,5-Tetrabromothiophene} \xrightarrow{\text{n-BuLi}} \text{this compound}

Table 2: Bromination-Debromination Method

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Bromination | Br₂ in CHCl₃, 5h reflux | 75% | 95% |

| Debromination | n-BuLi in Et₂O, -78°C to 25°C | 77% | 90% |

Challenges and Limitations

-

Side Reactions : Over-bromination and ring-opening byproducts necessitate rigorous purification .

-

Safety Concerns : Handling liquid bromine and n-butyllithium requires specialized infrastructure .

-

Overall Yield : The two-step process achieves a combined yield of ~58%, significantly lower than zinc-based methods .

Comparative Analysis of Preparation Methods

Yield and Purity

| Method | Average Yield | Purity | Scalability |

|---|---|---|---|

| Zinc-Acetic Acid | 90–95% | 99.98% | Industrial |

| Bromination-Debromination | 58% | 90% | Laboratory |

Environmental and Economic Factors

-

Zinc-Acetic Acid : Water-based solvent and recyclable zinc enhance green chemistry metrics .

-

Bromination Route : Chloroform waste and bromine disposal pose environmental risks .

Recent Advances and Alternative Approaches

Catalytic Hydrogenation

Preliminary studies explore palladium-catalyzed hydrogenation for debromination, though yields remain suboptimal (≤70%) .

Solvent-Free Mechanochemistry

Ball-milling techniques reduce solvent use but require optimization for large-scale applications .

Chemical Reactions Analysis

Cross-Coupling Reactions

3,4-Dibromothiophene serves as a precursor for regioselective cross-coupling reactions, enabling the synthesis of complex thiophene derivatives.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under palladium catalysis selectively replaces bromine at the position adjacent to sulfur.

- Example : Coupling with 4-trifluoromethylphenylboronic acid yields 5-aryl-3,4-dibromothiophene derivatives .

- Conditions :

Catalyst Base Solvent Yield (%) Pd(PPh₃)₄ K₂CO₃ Toluene 85–92 Pd₂(dba)₃ with PtBu₃ CsF Dioxane 78–88

Stille Coupling

Organostannanes react with this compound to form mono- or disubstituted products.

- Example : Reaction with tetramethyltin produces 3,4-bis(trimethylstannyl)thiophene .

- Conditions :

Catalyst Temperature (°C) Yield (%) PdCl₂(PPh₃)₂ 90 83–92

Nucleophilic Substitution

Bromine atoms undergo substitution with various nucleophiles:

Hydrolysis

- Product : 3,4-Dihydroxymethylthiophene (via bis-chloromethyl intermediate) .

- Conditions : Aqueous acetone, 88–90% yield .

Amination

- Reagents : Alkylamines (e.g., piperidine, morpholine).

- Product : 3,4-Bis(alkylamino)thiophenes .

- Conditions : 60–80°C in DMF, 65–78% yield .

Polymerization

This compound acts as a monomer for conductive polymers:

Electrochemical Polymerization

- Product : Poly(this compound) (PDBrTh) .

- Conditions : Boron trifluoride diethyl etherate (BF₃·Et₂O), 1.2 V vs Ag/Ag⁺ .

- Properties : Electrochromic behavior (red ↔ blue transition) .

Post-Polymerization Functionalization

- Example : Substitution with 1,3-dioxane-2-ylethyl groups yields poly[3,4-bis-(1,3-dioxane-2-ylethyl)]thiophene (PBDT) .

- Optical Shift : Red emission at 620 nm (vs 580 nm for precursor) .

Halogen Dance Reactions

Under basic conditions, bromine substituents migrate via radical intermediates:

Mechanistic Pathway

- Key Insight : this compound acts as a "sink" due to its stability, terminating halogen dance cycles .

Reduction Reactions

Selective debromination is achievable via zinc-mediated reduction:

Electrophilic Substitution

Despite bromine’s electron-withdrawing effects, electrophilic reactions occur at less-hindered positions:

Nitration

Comparative Reactivity Table

| Reaction Type | Positional Selectivity | Key Reagents | Typical Yield (%) |

|---|---|---|---|

| Suzuki Coupling | C5 > C3 | Pd(PPh₃)₄, K₂CO₃ | 85–92 |

| Stille Coupling | C2/C5 | PdCl₂(PPh₃)₂, SnR₄ | 83–92 |

| Nucleophilic Substitution | C3/C4 | Amines, H₂O | 65–90 |

| Electrochemical Polymer. | N/A | BF₃·Et₂O | Film formation |

Key Research Findings

- Regioselectivity in Coupling : Oxidative addition at C–Br bonds adjacent to sulfur is faster, dictating selectivity .

- Thermodynamic Control : Halogen dance reactions favor this compound as a stable product .

- Electrochromic Applications : PDBrTh exhibits reversible optical transitions, enabling smart window technologies .

Scientific Research Applications

Organic Synthesis

3,4-Dibromothiophene serves as a precursor for synthesizing various thiophene derivatives, which are crucial in the field of organic electronics and materials science. It is often used in the preparation of:

- Thieno[3,4-b]thiophene : A compound with applications in organic semiconductors and photovoltaic devices .

- Alkyl-substituted thiophenes : These derivatives show enhanced solubility and electronic properties suitable for organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) .

Material Science

Due to its unique electronic properties, this compound is utilized in developing advanced materials:

- Organic Photovoltaics (OPVs) : Compounds derived from dibromothiophene have been integrated into OPVs to improve efficiency and stability .

- Conductive Polymers : It is used in synthesizing conductive polymers that are essential for flexible electronics and sensors .

Spectroscopic Studies

Research has employed this compound in spectroscopic studies to understand its electronic structure and behavior under various conditions:

- Photoionization Spectra : Studies have shown the double photoionization spectra of thiophenes using advanced spectroscopy techniques, providing insights into their electronic transitions .

Case Study 1: Synthesis of Thieno[3,4-b]thiophene

A study demonstrated the successful synthesis of thieno[3,4-b]thiophene using this compound as a starting material. The reaction involved a series of coupling reactions that resulted in high yields of the target compound suitable for electronic applications.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | This compound | Anhydrous conditions | 85% |

| 2 | Coupling agents | Elevated temperatures | 90% |

Case Study 2: Application in Organic Electronics

Research highlighted the role of dibromothiophenes in enhancing the performance of organic solar cells. The introduction of these compounds improved charge mobility and overall efficiency.

| Parameter | Before Modification | After Modification |

|---|---|---|

| Efficiency (%) | 5.0 | 7.8 |

| Stability (hours) | 120 | 180 |

Mechanism of Action

The mechanism of action of 3,4-dibromothiophene in chemical reactions involves the activation of the thiophene ring through the electron-withdrawing effects of the bromine atoms. This activation facilitates various substitution and coupling reactions. In biological systems, its mechanism of action is related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its bromine atoms and thiophene ring .

Comparison with Similar Compounds

Structural and Reactivity Comparisons

3,4-Dibromothiophene vs. 2,5-Dibromothiophene

- Regioselectivity: The bromine positions significantly influence reactivity. This compound enables sequential Suzuki-Miyaura cross-coupling reactions, allowing for asymmetric substitution (e.g., mono-acylation to yield 92% product ). In contrast, 2,5-dibromothiophene favors symmetric coupling due to equivalent reactive sites, as seen in Stille coupling reactions for terthiophene synthesis .

- Electronic Effects : Bromine at the 3,4-positions induces greater steric hindrance and electronic deactivation compared to 2,5-substitution, impacting catalytic coupling efficiency. For example, this compound requires Buchwald’s SPhos ligand for efficient coupling with electron-poor arylboronic acids, whereas 2,5-dibromothiophene couples readily under standard conditions .

This compound vs. 3-Bromothiophene

- Substitution Flexibility: The second bromine in this compound allows for dual functionalization. For instance, it reacts with Rieke manganese to form 3-bromo-4-thienylmanganese bromide, enabling selective cross-coupling while retaining one bromine for further modification . In contrast, 3-bromothiophene forms mono-substituted derivatives (e.g., 3-thienylmanganese bromide), limiting subsequent reactions .

This compound vs. Tetrahydrothiophene Derivatives

- Stability : 3,4-Dibromotetrahydrothiophene derivatives (e.g., 3,4-dibromotetrahydrothiophene-1,1-dioxide) exhibit lower thermal stability, as evidenced by steam distillation yielding impure products . In contrast, the aromatic thiophene core in this compound enhances stability, making it suitable for high-temperature reactions like Friedel-Crafts acylation .

- Synthetic Utility: this compound is pivotal in synthesizing quinoidal diindenothienoacenes and dithieno[3,2-b:2',3'-d]thiophene (DTT)-based polymers for organic electronics, outperforming tetrahydro derivatives in yield and scalability .

Spectroscopic and Environmental Profiles

Photoionization Behavior

- Double photoionization spectra reveal that this compound has distinct ionization features compared to 3-bromothiophene and thiophene. The bromine atoms lower ionization energies (onset at ~10 eV) and alter electron correlation effects, as confirmed by Green’s function calculations .

Environmental Impact

- This contrasts with 3-bromothiophene, which has less documented environmental burden but similar toxicity profiles (R20/21/22 hazard codes) .

Data Tables

Table 1: Physical Properties of Selected Bromothiophenes

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| This compound | C₄H₂Br₂S | 4–5 | 221–222 | 2.137 |

| 2,5-Dibromothiophene | C₄H₂Br₂S | 19–21 | 235–237 | 2.150 |

| 3-Bromothiophene | C₄H₃BrS | -30 | 150–152 | 1.740 |

Biological Activity

3,4-Dibromothiophene is a heterocyclic compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, synthesis, and implications in various research fields, particularly focusing on its role as a biochemical reagent and its interactions with biological systems.

Molecular Characteristics:

- Molecular Formula: CHBrS

- Molecular Weight: 241.93 g/mol

- Density: 2.2 g/cm³

- Melting Point: 4-5 °C

- Boiling Point: 221.5 °C at 760 mmHg

This compound is characterized by its dibrominated thiophene structure, which contributes to its reactivity and interaction with various biological targets.

Estrogen Receptor Modulation

Research indicates that thiophene derivatives, including this compound, can act as ligands for estrogen receptors (ER). A study demonstrated that certain diarylthiophenes exhibit superagonist activity in reporter gene assays, achieving maximal activities 2–3 times that of estradiol . This suggests that modifications in the thiophene core can enhance binding affinity and selectivity towards ER subtypes, particularly ERα and ERβ.

Table 1: Binding Affinities of Thiophene Derivatives

| Compound | ERα Binding Affinity (nM) | ERβ Binding Affinity (nM) | Relative Binding Affinity (RBA) |

|---|---|---|---|

| Estradiol | 0.2 | 0.5 | 100 |

| This compound | TBD | TBD | TBD |

| Diarylthiophene Derivative | TBD | TBD | TBD |

Note: TBD = To Be Determined based on specific experimental data.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. A synthesis of alkylaminothiophene derivatives from this compound showed promising biological activity against various bacterial strains . The presence of bromine substituents may enhance the lipophilicity and membrane permeability of the derivatives, contributing to their efficacy.

Case Studies

-

Synthesis and Biological Evaluation of Thiophenecarboxamides:

A study synthesized thiophenecarboxamides from this compound and evaluated their antimicrobial activity. The results indicated that several derivatives exhibited significant antibacterial effects against Gram-positive bacteria . -

Estrogenic Activity Assessment:

Another investigation focused on the estrogenic activity of modified thiophenes, including those based on this compound. The findings revealed that certain modifications led to enhanced binding affinities for estrogen receptors compared to estradiol, suggesting potential therapeutic applications in hormone-related conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes to obtain 3,4-dibromothiophene, and how can its purity be validated?

- This compound is typically synthesized via direct bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions. A five-step synthesis protocol starting from thiophene derivatives has been reported, involving halogenation and functional group protection . Purity validation requires a combination of analytical techniques:

- GC-MS for molecular weight confirmation.

- ¹H/¹³C NMR to verify bromine substitution positions.

- Elemental analysis to ensure stoichiometric Br/S ratios.

- Melting point analysis (4–5°C) as a quick purity check .

Q. What spectroscopic methods are most effective for characterizing this compound and its intermediates?

- He I photoelectron spectroscopy and UV-Vis spectroscopy (using He IIα radiation) are critical for analyzing electronic transitions and ionization potentials, particularly in the range of 20–40 eV .

- FT-IR identifies sulfur and C-Br stretching vibrations (~600–700 cm⁻¹).

- X-ray crystallography (if single crystals are obtainable) confirms molecular geometry and packing .

Q. How should researchers handle this compound safely in laboratory settings?

- Hazard mitigation : Use fume hoods, nitrile gloves, and safety goggles due to its R20/21/22 (harmful by inhalation, skin contact, and ingestion) and R36/37/38 (irritant) classifications .

- Spill management : Neutralize with sodium bicarbonate or activated carbon.

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How does this compound’s electrochemical behavior influence its utility in catalytic systems?

- Electrochemical reduction potentials (-1.68 V on Ag, -1.76 V on Au) make it a benchmark for β,β-dihalothiophenes in catalytic studies. Its dibromo substitution enables:

- Electrode-specific reactivity : Enhanced catalytic effects on Ag vs. Au surfaces in cross-coupling reactions .

- Controlled polymerization : Use in electropolymerization to fabricate conductive polymers for sensors (e.g., Pt nanoparticle/poly-EDOT composites) .

Q. What strategies optimize this compound as a precursor for fused thiophene systems?

- Directed metalation : Exploit residual bromine for regioselective functionalization. For example:

Suzuki coupling with aryl boronic acids to build π-extended frameworks.

TfOH-catalyzed cycloaromatization to synthesize helicenes (e.g., thia[5]helicenes in 90% yield) .

- Solubility engineering : Alkyl chain introduction improves solubility for solution-processed organic electronics .

Q. How can researchers resolve contradictions in catalytic performance data for dibromothiophene derivatives?

- Case study : this compound shows superior catalytic activity compared to 3,3’-dibromo-2,2’-bithiophene on Ag electrodes. To address discrepancies:

- Comparative cyclic voltammetry (CV) under standardized conditions.

- DFT modeling to assess electronic effects of extended conjugation.

- Electrode material screening (e.g., GC vs. Ag/Au) to isolate substrate-electrode interactions .

Q. What role does this compound play in synthesizing bioactive heterocycles?

- Thienoisothiazole synthesis : Use as a cost-efficient starting material for modular libraries. Key steps include:

Metal-halogen exchange to introduce carboxylic acid moieties.

Cyclocondensation with isothiocyanates to form thieno[2,3-d]isothiazoles (potential plant activators) .

Q. Methodological Considerations

Properties

IUPAC Name |

3,4-dibromothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2S/c5-3-1-7-2-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKLVWTVCUDISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185336 | |

| Record name | 3,4-Dibromothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; mp = 4-5 deg C; [Alfa Aesar MSDS] | |

| Record name | 3,4-Dibromothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.12 [mmHg] | |

| Record name | 3,4-Dibromothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3141-26-2 | |

| Record name | 3,4-Dibromothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3141-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dibromothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003141262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DIBROMOTHIOPHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dibromothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dibromothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.